molecular formula C14H17NO B6614925 2-Pentyl-1H-quinolin-4-one CAS No. 62869-70-9

2-Pentyl-1H-quinolin-4-one

Cat. No.: B6614925
CAS No.: 62869-70-9
M. Wt: 215.29 g/mol
InChI Key: IASGNHXZHCRCBY-UHFFFAOYSA-N
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Description

2-Pentyl-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a pentyl group attached to the nitrogen atom at position 2 and a keto group at position 4. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-1H-quinolin-4-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with pentyl ketones under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with pentyl ketone in the presence of a strong acid such as sulfuric acid or a base like sodium hydroxide can yield this compound.

Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions between 2-bromoquinoline and pentylboronic acid can produce this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the keto group at position 4 can yield 2-pentyl-1H-quinolin-4-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. For example, nitration with nitric acid can introduce a nitro group at position 6 or 8 of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogenating agents for halogenation.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 2-Pentyl-1H-quinolin-4-ol.

    Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinoline derivatives.

Scientific Research Applications

2-Pentyl-1H-quinolin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also studied for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals. Its derivatives are used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Pentyl-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer research, it induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Additionally, it inhibits the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

2-Pentyl-1H-quinolin-4-one can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure and broader range of applications.

    2-Methylquinoline: Similar structure with a methyl group instead of a pentyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    4-Hydroxyquinoline: Contains a hydroxyl group at position 4, known for its antimicrobial and antimalarial properties.

    Quinoline-4-carboxylic acid: An oxidized derivative with applications in medicinal chemistry and as a building block for more complex molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-pentyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-3-4-7-11-10-14(16)12-8-5-6-9-13(12)15-11/h5-6,8-10H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASGNHXZHCRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344112
Record name 2-Pentyl-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109072-26-6, 62869-70-9
Record name 2-Pentyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109072-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentyl-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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